5-Methyl-4-(4H-1,2,4-triazol-4-YL)-1H-pyrazole-3-carboxylic acid
Overview
Description
The compound seems to be a derivative of triazole and pyrazole, which are both heterocyclic compounds . Triazoles are known for their use in various fields such as antiviral, anticancer, antioxidant, and antimicrobial activity .
Molecular Structure Analysis
The molecular structure of similar compounds can be characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Scientific Research Applications
- Application : Synthesis and Antimicrobial Activities of Some New 1,2,4-Triazole Derivatives .
- Methods of Application : The synthesis of high nitrogen containing heterocyclic systems has been attracting increasing interest over the past decade because of their utility in various applications, such as propellants, explosives, pyrotechnics and especially chemotherapy .
- Results or Outcomes : All newly synthesized compounds were screened for their antimicrobial activities and some of which were found to possess good or moderate activities against the test microorganisms .
- Application : Synthesis of 4-(Hydroxy(5-methyl-4H-1,2,4-triazol-3-yl)methyl)cyclohexane-1,2-diol .
- Methods of Application : The compound was synthesized with a yield of 68.17%. The melting point was 148–150 °C .
- Results or Outcomes : The synthesized compound was characterized by IR spectroscopy and mass spectrometry .
Scientific Field: Medicinal Chemistry
Scientific Field: Organic Chemistry
- Application : 4-(3-Isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)piperidine .
- Methods of Application : This compound is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .
- Results or Outcomes : The specific applications and results of this compound are not provided by the supplier .
- Application : Synthesis of 5-Methyl-4-(3-{4-[3-(3–methyl-5-oxo-1,5-dihydro-4H-1,2,4–triazol–4-yl)propyl] piperazin-1-yl}propyl)-2,4-dihydro-3H-1,2,4-triazol-3-one .
- Methods of Application : The compound was synthesized with a yield of 59%, and the melting point was 246–248 °C .
- Results or Outcomes : The synthesized compound was characterized by IR spectroscopy and mass spectrometry .
Scientific Field: Medicinal Chemistry
Scientific Field: Organic Chemistry
- Application : 4-(3-Isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)piperidine .
- Methods of Application : This compound is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .
- Results or Outcomes : The specific applications and results of this compound are not provided by the supplier .
- Application : Synthesis of 5-Methyl-4-(3-{4-[3-(3–methyl-5-oxo-1,5-dihydro-4H-1,2,4–triazol–4-yl)propyl] piperazin-1-yl}propyl)-2,4-dihydro-3H-1,2,4-triazol-3-one .
- Methods of Application : The compound was synthesized with a yield of 59%, and the melting point was 246–248 °C .
- Results or Outcomes : The synthesized compound was characterized by IR spectroscopy and mass spectrometry .
Scientific Field: Medicinal Chemistry
Scientific Field: Organic Chemistry
Future Directions
properties
IUPAC Name |
5-methyl-4-(1,2,4-triazol-4-yl)-1H-pyrazole-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N5O2/c1-4-6(12-2-8-9-3-12)5(7(13)14)11-10-4/h2-3H,1H3,(H,10,11)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFTPTAFMQJOAPK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C(=O)O)N2C=NN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-4-(4H-1,2,4-triazol-4-YL)-1H-pyrazole-3-carboxylic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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